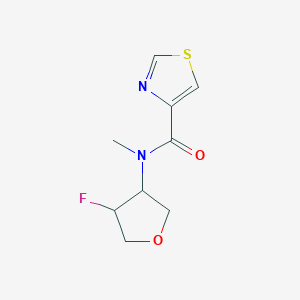

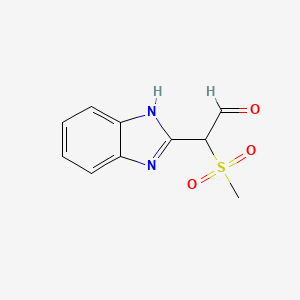

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile" is a multifaceted molecule that is not directly described in the provided papers. However, the papers do discuss various related compounds that feature morpholine rings and pyrazine carbonitriles, which are structural motifs present in the compound of interest. These related compounds are synthesized and utilized in different chemical reactions, showcasing the versatility of such structures in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water . Another example is the synthesis of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which was further reacted with various reagents to yield a range of oxopyrazolinylpyridines and related compounds . These methods highlight the potential pathways that could be adapted for the synthesis of "3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile".

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes heterocyclic rings such as morpholine and pyrazine, which are known for their chemical stability and reactivity. The presence of a morpholine ring, as seen in the synthesis of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, suggests potential for interactions with biological targets . The pyrazine carbonitrile moiety, as observed in the reaction of morpholino-azadienes under acidic conditions, can lead to the formation of bromopyrazine derivatives .

Chemical Reactions Analysis

The chemical reactivity of morpholine and pyrazine carbonitrile derivatives is quite diverse. For instance, morpholino-azadienes exhibit a 'tert-amino effect' under acidic treatment, leading to the formation of bromopyrazine-2-carbonitrile . Additionally, 1-amino-5-morpholino derivatives have been shown to undergo nucleophilic substitution reactions to yield a variety of heterocyclic compounds . These reactions demonstrate the potential transformations that "3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile" might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile" are not detailed in the provided papers, the properties of similar compounds can be inferred. Morpholine derivatives are generally known for their solubility in organic solvents and water, which is beneficial for their application in aqueous reactions . The stability of the pyrazine carbonitrile group under various reaction conditions suggests that the compound of interest would also exhibit stability, making it suitable for further chemical modifications .

Aplicaciones Científicas De Investigación

Behaviour in Acidic Medium

- The behavior of similar compounds in acidic medium has been studied. For instance, 4-morpholino- and 4-(pyrrolidin-l-yl)-2-aza-1.3-diene-l, l-dicarbonitriles, when treated in an acidic medium, show distinct reactions. The morpholino derivative yields 3-bromopyrazine-2-carbonitrile (Legroux, Brotn, & Fleury, 1990).

Synthesis of Pyridine and Fused Pyridine Derivatives

- Research into pyridine derivatives, which are structurally related to the compound , demonstrates the versatility of these compounds. They are used to create various derivatives, including isoquinoline, and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).

Antimicrobial Evaluations

- Some novel pyrazolopyrazinoselenolotriazolopyrimidines, which are structurally similar, have shown promise in antimicrobial evaluations against various bacterial and fungal strains (Abd ul‐Malik et al., 2021).

Synthesis of Novel Heterocycles

- The creation of novel heterocycles using similar compounds indicates the potential of these chemical structures in developing new therapeutic agents and materials (Kamal El‐Dean et al., 2018).

Reactions with Hydrazine Hydrate

- The reactions of certain morpholino carbonitriles with hydrazine hydrate have been investigated, revealing different pathways and products depending on the substituents and reaction conditions (Chumachenko, Shablykin, & Brovarets, 2014).

Antibacterial and Antitumor Activities

- The antibacterial and antitumor activities of related compounds have been explored, showcasing the pharmaceutical applications of such chemicals (Elewa et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(6-morpholin-4-ylpyridin-3-yl)methylamino]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c16-9-13-15(18-4-3-17-13)20-11-12-1-2-14(19-10-12)21-5-7-22-8-6-21/h1-4,10H,5-8,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEXXPYARKTVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CNC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)

![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)

![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)